molecular formula C20H27N5O B12268116 N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

Cat. No.: B12268116
M. Wt: 353.5 g/mol
InChI Key: IYCIDQFBHXMEPJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a piperidine ring, a pyrimidine moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrimidine group and the carboxamide functionality. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its therapeutic properties and potential as a drug candidate.

    Industry: Utilizing its chemical properties in the development of new materials or processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethylphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide include other piperidine derivatives, pyrimidine-containing molecules, and carboxamide compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide

InChI

InChI=1S/C20H27N5O/c1-14-11-21-19(22-12-14)24(4)18-6-5-9-25(13-18)20(26)23-17-8-7-15(2)16(3)10-17/h7-8,10-12,18H,5-6,9,13H2,1-4H3,(H,23,26)

InChI Key

IYCIDQFBHXMEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCCC(C2)N(C)C3=NC=C(C=N3)C)C

Origin of Product

United States

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